Cas no 1805184-04-6 (2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C8H3F2IN2O/c9-8(10)5-1-4(3-14)7(11)6(2-12)13-5/h1,3,8H
- InChIKey: LUQYJFGHQVYTOS-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)N=C(C(F)F)C=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 265
- XLogP3: 1.7
- トポロジー分子極性表面積: 53.8
2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043570-1g |
2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde |
1805184-04-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehydeに関する追加情報
Research Brief on 2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde (CAS: 1805184-04-6)
2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde (CAS: 1805184-04-6) is a highly specialized chemical intermediate that has garnered significant attention in recent pharmaceutical and agrochemical research. This heterocyclic compound features a unique combination of functional groups, including a cyano group, difluoromethyl group, iodine substituent, and an aldehyde moiety, making it a versatile building block for the synthesis of more complex molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's structural features contribute to its reactivity and potential biological activity. The presence of the iodine atom at the 3-position makes it amenable to various cross-coupling reactions, while the aldehyde group at the 4-position allows for further derivatization through condensation or nucleophilic addition reactions. The difluoromethyl group is particularly noteworthy as it can serve as a bioisostere for hydroxyl or methyl groups, potentially improving the metabolic stability and bioavailability of resulting drug candidates.
Recent synthetic studies have focused on optimizing the preparation of 2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde, with particular attention to improving yield and purity. A 2023 publication in the Journal of Organic Chemistry described an improved synthetic route starting from 2,6-dichloropyridine, involving sequential functionalization, halogen exchange, and Vilsmeier-Haack formylation. This method achieved an overall yield of 58%, significantly higher than previous approaches.
In medicinal chemistry applications, researchers have utilized this compound as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the development of potent BTK inhibitors featuring this pyridine core, showing promising activity in autoimmune disease models. The difluoromethyl group was found to be crucial for maintaining potency while improving metabolic stability compared to non-fluorinated analogs.
Beyond pharmaceutical applications, 2-Cyano-6-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde has shown potential in agrochemical research. Its derivatives have been investigated as precursors for novel fungicides, with the difluoromethyl group contributing to enhanced lipophilicity and membrane permeability. Recent patent applications indicate growing interest from major agrochemical companies in this chemical scaffold.
The compound's safety profile and handling requirements have also been subjects of recent investigation. While generally stable under standard laboratory conditions, studies recommend storage under inert atmosphere due to the reactivity of the aldehyde group. Appropriate personal protective equipment is advised when handling this compound, particularly due to the potential for skin and eye irritation.
Future research directions for this compound include exploration of its use in metal-catalyzed coupling reactions, development of more sustainable synthetic routes, and further investigation of its biological activities. The unique combination of functional groups presents opportunities for creating diverse molecular architectures with potential applications across multiple therapeutic areas.
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